1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is a chemical compound identified by its CAS number 1257403-86-3. It is a synthetic molecule used in various scientific research applications. The compound’s structure and properties make it a subject of interest in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality compound for research and commercial use.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction’s outcome.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include modified versions of the original compound or entirely new molecules with distinct properties.
Scientific Research Applications
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic agent. Additionally, the compound finds use in various industrial applications, including materials science and environmental research.
Mechanism of Action
The mechanism of action of 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic strategies and applications.
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-6-2-3-8-7(11)5(6)4-9-10/h4H,2-3H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCOCHYEGUQEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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